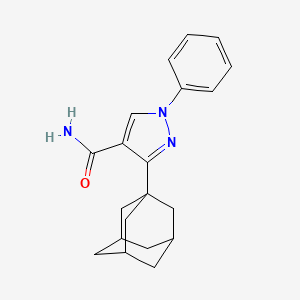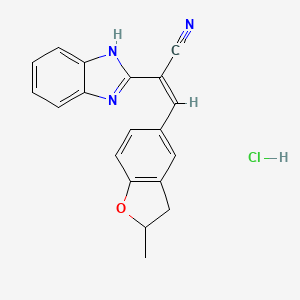
5-bromo-N-(2-propoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-propoxyphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPFA and has a molecular formula of C14H15BrNO2. It is a white crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of BPFA is not yet fully understood. However, studies have suggested that BPFA induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key proteins involved in the apoptotic pathway. BPFA has also been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects. Studies have shown that BPFA can inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, BPFA has been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. However, further studies are needed to fully understand the biochemical and physiological effects of BPFA.
Avantages Et Limitations Des Expériences En Laboratoire
BPFA has several advantages for lab experiments. It is relatively easy to synthesize and has potent anticancer activity against various cancer cell lines. However, BPFA also has some limitations. It is not yet fully understood how BPFA induces apoptosis in cancer cells, and further studies are needed to elucidate its mechanism of action fully.
Orientations Futures
There are several future directions for research on BPFA. One of the significant areas of research is to determine the mechanism of action of BPFA fully. Additionally, further studies are needed to evaluate the efficacy of BPFA in vivo and to determine its toxicity profile. Moreover, research can also focus on developing derivatives of BPFA with improved anticancer activity and reduced toxicity. Finally, BPFA can also be evaluated for its potential applications in other fields, such as drug delivery and imaging.
Conclusion:
In conclusion, BPFA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its anticancer activity and has shown promising results. However, further studies are needed to fully understand the mechanism of action of BPFA and to evaluate its efficacy and toxicity in vivo. BPFA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on BPFA, and it is an exciting area of research that holds great promise for the future.
Méthodes De Synthèse
BPFA can be synthesized using various methods, including the reaction of 5-bromo-2-furancarboxylic acid with 2-propoxyaniline in the presence of a coupling reagent. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 2-propoxyaniline in the presence of a catalyst.
Applications De Recherche Scientifique
BPFA has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of BPFA is in the field of cancer research. Studies have shown that BPFA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BPFA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
5-bromo-N-(2-propoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-2-9-18-11-6-4-3-5-10(11)16-14(17)12-7-8-13(15)19-12/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFZJGLOOJAGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)
![{3-[2-(3,4-dichlorophenyl)-4-morpholinyl]-3-oxopropyl}amine hydrochloride](/img/structure/B5377369.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5377375.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5377385.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)
![2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5377419.png)

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)